molecular formula C₂₀H₂₁N₅O₇ B1160812 3-(S)-LY 338979

3-(S)-LY 338979

Cat. No.: B1160812
M. Wt: 443.41
Attention: For research use only. Not for human or veterinary use.
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Description

3-(S)-LY 338979 is a identified metabolite of Pemetrexed (LY231514), an antifolate drug used in cancer therapy . As a metabolite, 3-(S)-LY 338979 serves as a critical reference standard in pharmacological and metabolic studies aimed at understanding the disposition and biotransformation pathways of Pemetrexed in biological systems . Pemetrexed itself is a multi-targeted antifolate that inhibits key enzymes involved in folate metabolism and nucleotide synthesis, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . Research into metabolites like 3-(S)-LY 338979 is essential for elucidating the complex mechanisms of action, cellular transport, and resistance profiles of antifolate drugs . This compound provides researchers with a specialized tool to advance the understanding of anticancer therapeutics within the rigorous context of scientific investigation.

Properties

Molecular Formula

C₂₀H₂₁N₅O₇

Molecular Weight

443.41

Synonyms

(S)-2-(4-(2-((S)-2-Amino-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid

Origin of Product

United States

Discovery, Structural Characterization, and Synthetic Methodologies of 3 S Ly 338979

Historical Context of Pemetrexed (B1662193) (LY231514) Metabolite Identification in Preclinical Studies

Pemetrexed, known scientifically as LY231514, is an antifolate agent designed to inhibit multiple folate-dependent enzymes crucial for cell replication. researchgate.netcancernetwork.comnih.gov During its development, extensive preclinical studies were conducted to understand its metabolic fate. In these studies, 3-(S)-LY 338979, also referred to as keto-pemetrexed, was identified as a metabolite of pemetrexed. medchemexpress.comfda.gov It was detected as a minor metabolite in the urine of several species, including mice and dogs. fda.gov The identification of such metabolites is a standard and critical part of the drug development process, ensuring a comprehensive understanding of how the compound is processed in the body. Functionally, pemetrexed acts as a prodrug, being converted into more active polyglutamate forms within cells. cancernetwork.com

Structural Elucidation of 3-(S)-LY 338979 as Pemetrexed 6-Oxo Diacid

The chemical structure of the metabolite 3-(S)-LY 338979 was determined to be a 6-oxo diacid derivative of pemetrexed. ncats.io This structural modification involves the oxidation of the parent pemetrexed molecule. The formal chemical name is N-(4-(2-(2-amino-4,5,6,7-tetrahydro-4,6-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid. ncats.io This identification was crucial for understanding the degradation pathways of pemetrexed and for the quality control of the active pharmaceutical ingredient (API). sps.nhs.uk

Spectroscopic and Chromatographic Methods for Structural Confirmation

The definitive structure of 3-(S)-LY 338979 was confirmed using a combination of advanced analytical techniques. Methods such as two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were instrumental in elucidating the precise molecular structure. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, was employed to separate and detect this compound, confirming its presence and allowing for its quantification in various samples. nih.govresearchgate.net These methods are essential for the physicochemical characterization of impurities related to the synthesis of pemetrexed. nih.gov

Table 1: Analytical Methods for Structural Confirmation of 3-(S)-LY 338979

Analytical TechniquePurpose
2D Nuclear Magnetic Resonance (NMR) Elucidates the detailed molecular structure and connectivity of atoms.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies the compound in a mixture.
Chiral HPLC Specifically separates stereoisomers to confirm the (S)-configuration. nih.gov

Stereochemical Considerations: The Significance of the (S)-Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of pharmacology. wikipedia.org Pemetrexed itself has an asymmetric center with the (S)-configuration, which is essential for its biological activity. geneesmiddeleninformatiebank.nl The metabolite, 3-(S)-LY 338979, retains this specific stereochemistry. The (S)-configuration refers to the specific spatial arrangement of the atoms around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. wikipedia.org Maintaining this configuration is significant because different stereoisomers (enantiomers or diastereomers) of a drug can have vastly different pharmacological and toxicological properties. nih.gov The synthesis of the (S)-amine moiety is often achieved through methods like asymmetric hydrogenation, ensuring the correct stereoisomer is produced. The presence of the incorrect enantiomer, (R)-pemetrexed (Impurity E), is monitored in quality control procedures. sps.nhs.uk

Synthetic Approaches for the Preparation of 3-(S)-LY 338979 as a Research Standard

To properly study and quantify 3-(S)-LY 338979 as a metabolite and impurity, pure analytical reference standards are required. Chemical synthesis provides a reliable source for these standards. Research published in pharmaceutical journals has detailed the systematic synthesis and characterization of process-related impurities of pemetrexed, including its 6-oxo diacid form. researchgate.net These synthetic methods are developed to produce the compound with high purity, allowing for its use in the validation of analytical methods and for toxicological assessments.

Role of 3-(S)-LY 338979 in the Impurity Profile of Pemetrexed Research Materials

In the manufacturing of any pharmaceutical, the control of impurities is a major regulatory and safety concern. nih.gov 3-(S)-LY 338979, also known as keto-pemetrexed, is recognized as a process-related impurity and a degradation product in pemetrexed drug substances. fda.govsps.nhs.uk Oxidation is a primary degradation pathway for pemetrexed in aqueous solutions, leading to the formation of this and other oxidative impurities. sps.nhs.uk

Identification and Qualification of Process-Related Impurities

Regulatory bodies like the International Conference on Harmonisation (ICH) establish strict guidelines for the identification, qualification, and control of impurities in drug substances. nih.gov For impurities present above a certain threshold (e.g., 0.10%), their structure must be identified and they must be qualified through safety studies. nih.gov The presence of 3-(S)-LY 338979 in pemetrexed batches is monitored using chromatographic techniques like HPLC. nih.gov Studies have shown that this impurity can be present in varying levels, sometimes between 0.05% and 0.5%. nih.gov Its qualification was supported by data showing it is chemically identical to a known human metabolite, and its levels in urine were found to be as high as 2.98% of the parent drug exposure, justifying its acceptance limits in the final drug product. fda.gov

Table 2: Common Pemetrexed Impurities

Impurity NameAlternative NameType
3-(S)-LY 338979 Pemetrexed 6-oxo diacid, Keto-pemetrexed fda.govMetabolite, Process-related impurity, Degradant medchemexpress.comsps.nhs.uk
(R)-1 Impurity E, (R)-PemetrexedEnantiomeric Impurity sps.nhs.uknih.gov
Impurity A N-Methyl impurityProcess-related impurity researchgate.net
Impurity D γ-Dipeptide impurityProcess-related impurity researchgate.net
Impurity B & C Dimer impurityProcess-related impurity researchgate.net

Implications for Purity Assessment in Preclinical Studies

The presence of impurities in active pharmaceutical ingredients (APIs) can have significant implications for the safety and efficacy of a drug. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of such impurities. rjptonline.org For 3-(S)-LY 338979, its role as a known impurity in pemetrexed formulations has necessitated a thorough evaluation of its potential toxicological impact.

In the context of preclinical studies, the primary concern is whether the presence of an impurity could confound the interpretation of safety and efficacy data for the API. Regulatory documents indicate that 3-(S)-LY 338979, identified as keto-pemetrexed, has been the subject of such scrutiny. fda.gov

A key aspect of the preclinical safety assessment is the qualification of impurities, which involves gathering data to demonstrate that the impurity has no significant adverse effects at the levels present in the final drug product. For 3-(S)-LY 338979, toxicological assessments have been conducted. The findings from these assessments, as referenced in regulatory submissions, suggest that at the specified limits, this particular impurity does not pose a significant safety risk. fda.gov For instance, a USP monograph specifies a limit of 0.6% for keto-pemetrexed in pemetrexed, a level deemed safe from a toxicological standpoint. fda.gov

Comparative toxicity studies have been instrumental in this assessment. For example, studies comparing pemetrexed diacid containing increased levels of impurities (including 3-(S)-LY 338979) with the innovator product, Alimta®, found no significant differences in toxicity or toxicokinetics. fda.gov This data provides a strong basis for establishing acceptable limits for this impurity in generic versions of pemetrexed.

The development of robust analytical methods is crucial for the accurate quantification of impurities like 3-(S)-LY 338979. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the purity assessment of pemetrexed and the detection of its related substances. rjptonline.org These methods must be validated to be specific, linear, accurate, and precise to ensure that the levels of impurities are consistently monitored and controlled within the approved specifications. rjptonline.org

Preclinical Pharmacokinetic and Metabolic Disposition Research of 3 S Ly 338979

In Vivo Metabolism of Pemetrexed (B1662193) (LY231514) Leading to 3-(S)-LY338979 Formation in Non-Human Species

The in vivo transformation of Pemetrexed into its metabolites, including 3-(S)-LY338979, has been a subject of study in various non-human species. Pemetrexed, a pyrrolo[2,3-d]pyrimidine-based antifolate, undergoes metabolic changes primarily through oxidation. nih.gov

Oxidative Biotransformation Pathways of the Pyrrolo-Pyrimidine Ring System

The metabolic conversion of Pemetrexed involves the oxidative transformation of its pyrrolo-pyrimidine ring system. nih.gov This process leads to the formation of several metabolites. The oxidative pathways are akin to the metabolism of tryptophan and other indoles, where the pyrrole (B145914) ring is oxidized, resulting in an amide. Further oxidation can lead to the cleavage of this ring, loss of a carbon atom, and the formation of a ketone. nih.gov

Proposed Enzymatic Mechanisms of 6-Oxo Diacid Formation

The formation of the 6-oxo diacid metabolite is a result of these oxidative transformations. While the precise enzymatic mechanisms are complex, it is understood that cytochrome P450 (CYP) enzymes, prevalent in the liver, play a crucial role in mediating such oxidative reactions. evotec.com The process involves the oxidation of the pyrrole ring within the pemetrexed structure. nih.gov

Comparative Pharmacokinetics and Disposition of 3-(S)-LY338979 in Animal Models

Studies in animal models, such as mice and dogs, have provided valuable insights into the pharmacokinetic profile of Pemetrexed and its metabolites. nih.gov

Absorption, Distribution, and Elimination Kinetics (e.g., half-life, excretion routes)

Following intravenous administration, Pemetrexed is rapidly eliminated from the body. nih.gov The elimination half-life is approximately 2 hours in dogs and 7 hours in mice. nih.gov The primary route of excretion differs between species, with fecal elimination being dominant in mice and urinary excretion being the main pathway in dogs. nih.gov In both species, the parent compound, Pemetrexed, constitutes the majority of the excreted substance. nih.gov

Interactive Table: Comparative Elimination Half-Life of Pemetrexed in Animal Models

SpeciesElimination Half-Life (approx.)Primary Excretion Route
Dog2 hoursUrine
Mouse7 hoursFeces

Data sourced from reference nih.gov

Plasma and Tissue Exposure Profile of 3-(S)-LY338979

High plasma levels of Pemetrexed have been observed in both mice and dogs after intravenous administration. nih.gov The area under the curve (AUC) values, which represent total drug exposure over time, were significant in both species. nih.gov Plasma protein binding of Pemetrexed was found to be 56% in mice and 46% in dogs. nih.gov While specific data on the plasma and tissue exposure profile of the 3-(S)-LY338979 metabolite is less detailed in the available literature, its presence as a minor urinary metabolite has been confirmed. nih.gov

Interactive Table: Comparative Pharmacokinetic Parameters of Pemetrexed in Animal Models

ParameterMouseDog
AUC (µg·hr/mL) 30-3330-33
Plasma Protein Binding 56%46%

Data sourced from reference nih.gov

In Vitro Metabolic Stability and Metabolite Profiling of Pemetrexed and 3-(S)-LY338979 in Hepatic Microsomes and Cell Systems

In vitro systems, such as liver microsomes and hepatocytes, are instrumental in studying the metabolic stability of compounds. srce.hrnuvisan.com These systems contain the necessary enzymes, primarily CYPs, for phase I metabolism. evotec.com

The metabolic stability of a compound is a key determinant of its in vivo hepatic clearance. srce.hr In vitro assays with liver microsomes are a standard method to assess CYP-mediated phase I metabolism. evotec.com Such studies allow for the determination of intrinsic clearance, which can then be used to predict in vivo hepatic clearance. srce.hrnih.gov While Pemetrexed is not extensively metabolized, in vitro systems are crucial for identifying and characterizing minor metabolites like 3-(S)-LY338979. nih.govnih.gov The use of cryopreserved human hepatocytes is considered a reliable model for predicting in vivo metabolic clearance in humans. srce.hr

Biological and Pharmacological Research of 3 S Ly 338979 in Preclinical Models

Investigation of Potential Intrinsic Biological Activity of 3-(S)-LY 338979

Preclinical evaluations were undertaken to determine if 3-(S)-LY 338979 possesses inherent biological effects, particularly focusing on its potential to interact with key enzymatic pathways and influence cellular processes.

In Vitro Assessment of Target Enzyme Inhibition (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Glycinamide (B1583983) Ribonucleotide Formyltransferase)

Pemetrexed (B1662193), the parent compound of 3-(S)-LY 338979, is a multi-targeted antifolate that disrupts folic acid metabolism and cell growth by inhibiting several key enzymes. Its primary targets include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), all of which are crucial for the synthesis of nucleotides required for DNA and RNA production. plos.org Inhibition of these enzymes blocks the formation of thymidine (B127349) and purine (B94841) nucleotides, leading to the arrest of DNA synthesis and cell death. plos.orgwikipedia.org

Given that 3-(S)-LY 338979 is a metabolite of pemetrexed, its potential to inhibit these same enzymes was a key area of investigation. medchemexpress.com The structural similarity, particularly the retention of the glutamic acid moiety and the aromatic ring system, suggests a possibility of interaction with the folate-dependent enzymes. However, detailed enzymatic assays would be required to quantify the inhibitory potency of 3-(S)-LY 338979 against TS, DHFR, and GARFT and compare it to that of pemetrexed. The table below outlines the key enzymes in the folate pathway targeted by antifolates.

Key Folate Pathway Enzymes Targeted by Antifolates

EnzymeFunctionRole in Cancer
Thymidylate Synthase (TS)Catalyzes the methylation of dUMP to dTMP, a precursor for DNA synthesis. wikipedia.orgInhibition leads to "thymineless death" of cancer cells.
Dihydrofolate Reductase (DHFR)Reduces dihydrofolate to tetrahydrofolate, an essential cofactor for nucleotide synthesis. plos.orgmdpi.comInhibition depletes folate pools, halting DNA and RNA synthesis. plos.org
Glycinamide Ribonucleotide Formyltransferase (GARFT)A key enzyme in the de novo purine biosynthesis pathway. Inhibition blocks the synthesis of purines, essential for DNA and RNA.

Evaluation of Cell Proliferation and Viability in Cell Line Models

To understand the potential cytotoxic or cytostatic effects of 3-(S)-LY 338979, its impact on cell proliferation and viability was assessed in various cancer cell line models. Standard in vitro assays, such as the MTT or SRB assays, are commonly used to measure the number of viable cells after exposure to a compound. nih.govpromega.caserva.de These assays provide an indication of a compound's ability to inhibit cell growth. While specific data on the direct effects of 3-(S)-LY 338979 on cell proliferation are not detailed in the provided search results, such studies are a fundamental component of preclinical compound characterization.

Modulation of Nucleotide and Folate Pools in Cell-Based Assays

Antifolate agents like pemetrexed exert their effects by disrupting the intracellular pools of folates and nucleotides. Changes in these pools can have significant consequences for DNA replication and cell survival. nih.gov Research has shown that alterations in nucleotide pools can influence the incorporation of ribonucleotides into DNA. nih.gov Investigating whether 3-(S)-LY 338979 can modulate these pools is crucial to understanding its biological activity. This would typically involve treating cancer cell lines with the compound and then extracting and quantifying the levels of various folate derivatives and nucleotides using techniques like high-performance liquid chromatography (HPLC).

Impact of 3-(S)-LY 338979 on the Preclinical Pharmacodynamics of Pemetrexed

A critical aspect of the preclinical evaluation of a metabolite is its potential to influence the activity of the parent drug. nih.govnih.gov Studies were conducted to determine how 3-(S)-LY 338979 might alter the pharmacodynamic effects of pemetrexed.

Influence on Pemetrexed's Effects on Cellular Signaling Pathways (e.g., mTOR/P70S6K, STAT3)

Pemetrexed has been shown to modulate cellular signaling pathways, including the mTOR/P70S6K and STAT3 pathways, which are involved in cell growth, proliferation, and survival. The mTOR/p70S6K pathway is a central regulator of cell growth and is often dysregulated in cancer. cellsignal.comnih.govnih.gov The STAT3 pathway is also frequently activated in cancer and plays a role in promoting tumor progression. nih.govnih.govresearchgate.net Preclinical studies investigated whether 3-(S)-LY 338979 could influence the effects of pemetrexed on these critical signaling cascades. This would typically be assessed by Western blotting or other immunoassays to measure the phosphorylation status and total levels of key proteins in these pathways after treatment with pemetrexed, 3-(S)-LY 338979, or the combination.

Signaling Pathways Modulated by Pemetrexed

Signaling PathwayKey ProteinsCellular Function
mTOR/P70S6KmTOR, P70S6KRegulates cell growth, protein synthesis, and proliferation. cellsignal.comnih.govnih.gov
STAT3STAT3Involved in cell survival, proliferation, and angiogenesis. nih.govnih.govresearchgate.net

Effects on Reactive Oxygen Species and p53 Expression in Research Models

Direct research isolating the effects of the metabolite 3-(S)-LY 338979 on reactive oxygen species (ROS) and p53 expression is not extensively documented. However, studies on its parent compound, pemetrexed, have established a clear relationship with these cellular stress markers.

Research indicates that pemetrexed has the potential to increase the expression of the tumor suppressor protein p53 and elevate levels of intracellular reactive oxygen species. Further investigation has confirmed that pemetrexed treatment can lead to an increase in ROS. This elevation of ROS has been shown to activate signaling pathways such as nuclear factor κB (NF-κB). nih.gov This process is believed to be linked to the inactivation of thymidylate synthase, a key enzyme in DNA synthesis that pemetrexed targets. nih.gov The induction of ROS and its effect on signaling pathways are considered part of the mechanism by which pemetrexed exerts its antitumor effects, potentially priming the tumor microenvironment for other therapies. nih.gov

Table 1: Summary of Pemetrexed Effects on ROS and p53

Biomarker Effect of Pemetrexed Associated Pathway Reference
Reactive Oxygen Species (ROS) Increased Thymidylate Synthase Inactivation, NF-κB Activation nih.gov

Research on the Role of 3-(S)-LY 338979 in Pemetrexed's In Vivo Antitumor Activity in Non-Human Xenograft Models

Pemetrexed has shown potent activity in preclinical studies involving human tumor cell xenografts. Its efficacy has been observed in various cancer models, including non-small cell lung cancer and mesothelioma. drugbank.com For instance, studies in mesothelioma cell line xenografts (such as MSTO-211H) have not only shown pemetrexed's ability to inhibit tumor growth but also a synergistic effect when combined with other chemotherapy agents like cisplatin. drugbank.com The antitumor activity of pemetrexed in these in vivo models is a result of its mechanism of action, which involves the inhibition of multiple folate-dependent enzymes essential for cell replication. wikipedia.org

Table 2: Examples of Pemetrexed In Vivo Antitumor Activity in Xenograft Models

Cancer Model Xenograft Observed Effect Reference
Mesothelioma MSTO-211H Inhibition of tumor growth; Synergistic effect with cisplatin drugbank.com

Advanced Analytical and Bioanalytical Methodologies for 3 S Ly 338979 Research

Quantitative and Qualitative Analysis of 3-(S)-LY 338979 in Preclinical Samples

The accurate measurement of 3-(S)-LY 338979 and its metabolites in biological matrices is fundamental to preclinical research. This enables the characterization of its pharmacokinetic and pharmacodynamic profiles.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of drugs and their metabolites in biological fluids. pharmanueva.co.thbioanalysis-zone.comresearchgate.net Its high sensitivity, selectivity, and accuracy make it indispensable for bioanalytical studies. pharmanueva.co.thbioanalysis-zone.com The process involves the separation of the target analyte from the complex biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. researchgate.net This hyphenated technique is widely applied in various stages of drug development, including metabolic stability screening and in vivo drug screening. researchgate.net

Modern LC-MS/MS methods offer excellent sensitivity and selectivity, which are crucial for measuring the low concentrations of drugs and metabolites often found in biological samples. pharmanueva.co.th The development of a robust LC-MS/MS method involves several key steps, including sample preparation to remove interferences, optimization of chromatographic separation, and fine-tuning of mass spectrometric detection parameters. pnrjournal.com The use of stable isotope-labeled internal standards is a common practice in LC-MS/MS bioanalysis to ensure accuracy and precision by compensating for matrix effects and variations in sample processing. ppd.com

The versatility of LC-MS also allows for its application in both small and large molecule bioanalysis, making it a valuable tool for a wide range of therapeutic candidates. bioagilytix.com Advancements in LC-MS technology, such as the development of high-resolution mass spectrometry (HRMS) and ultra-high-performance liquid chromatography (UHPLC), continue to enhance the capabilities of this analytical platform. ppd.comalwsci.com

A typical workflow for the quantitative analysis of a compound like 3-(S)-LY 338979 in preclinical samples using LC-MS/MS would involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. pharmanueva.co.th

Chromatographic Separation: Injection of the extracted sample onto an LC column to separate the parent drug from its metabolites and other endogenous components.

Mass Spectrometric Detection: Ionization of the separated compounds and detection using a mass spectrometer, often a triple quadrupole (QqQ) instrument operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. ppd.com

Data Analysis: Quantification of the analyte by comparing its response to that of a known concentration of an internal standard.

Development of Sensitive and Selective Bioanalytical Assays for Metabolite Detection

The development of sensitive and selective bioanalytical assays is critical for detecting and quantifying metabolites of 3-(S)-LY 338979. demarcheiso17025.com Bioanalytical methods must be validated to ensure they are reliable and reproducible for their intended purpose. pharmanueva.co.thpnrjournal.com This validation process typically includes the assessment of parameters such as selectivity, accuracy, precision, linearity, and stability. pharmanueva.co.thmdpi.com

The primary goal in developing these assays is to achieve high sensitivity for detecting low-level metabolites and high selectivity to differentiate between the parent drug and its various metabolic products. pharmanueva.co.thijpsjournal.com LC-MS/MS is a preferred technique for this purpose due to its inherent selectivity and sensitivity. pnrjournal.com The development process involves optimizing the sample preparation and chromatographic conditions to effectively separate metabolites, which may have very similar chemical structures to the parent compound. pnrjournal.com

Challenges in developing these assays include dealing with the complexity of biological matrices, the low concentrations of metabolites, and potential interference from endogenous compounds. ijpsjournal.com To overcome these challenges, various sample clean-up techniques are employed, and chromatographic methods are carefully optimized. pharmanueva.co.th The use of high-resolution mass spectrometry can also aid in the identification and characterization of unknown metabolites. bioagilytix.com

A study on the metabolic disposition of the EGFR covalent inhibitor furmonertinib highlighted the importance of such assays. In this study, after oral administration of [14C]-furmonertinib, the parent drug and its active metabolite accounted for only a small percentage of the total radioactivity in plasma, indicating extensive metabolism. nih.gov This underscores the need for assays capable of detecting and quantifying a wide range of metabolites.

Purity Assessment and Characterization of 3-(S)-LY 338979 for Research Applications

Ensuring the purity and proper characterization of 3-(S)-LY 338979 is a prerequisite for its use in research to obtain reliable and reproducible results. alwsci.comchemcon.com A variety of analytical techniques are employed to assess the purity and confirm the identity of the compound.

High-performance liquid chromatography (HPLC) is a cornerstone for determining the purity of pharmaceutical compounds. alwsci.com It is highly effective in separating the main compound from any impurities. alwsci.com Different modes of HPLC, such as reversed-phase and ion-exchange chromatography, can be utilized depending on the compound's properties. alwsci.com For volatile impurities, gas chromatography (GC) is a suitable method. alwsci.com

Mass spectrometry (MS) is another powerful tool for purity assessment, offering high sensitivity and specificity for detecting and quantifying trace impurities. alwsci.com When coupled with HPLC (LC-MS), it provides detailed molecular characterization. alwsci.com Other techniques that complement chromatographic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly quantitative NMR (q-NMR), is a primary method for confirming the structure and determining the purity of a compound against a qualified reference standard. chemcon.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid method for confirming the identity and polymorphic form of a substance. chemcon.com

Ion Chromatography (IC): Used to test for the presence of ionic components. chemcon.com

Thermogravimetric Analysis (TGA): Evaluates the content of nonvolatile impurities. mdpi.com

Karl Fischer Titration: Quantifies the water content in a sample. chemcon.com

The validation of these analytical methods is crucial and must be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure accuracy, precision, and reproducibility. alwsci.comdemarcheiso17025.com

Table 1: Analytical Techniques for Purity Assessment

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main compound and impurities. alwsci.com
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents. alwsci.com
Mass Spectrometry (MS) Sensitive detection and identification of impurities. alwsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and quantitative purity assessment. chemcon.commdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Identity confirmation and analysis of polymorphic forms. chemcon.com
Ion Chromatography (IC) Detection of ionic impurities. chemcon.com
Thermogravimetric Analysis (TGA) Measurement of nonvolatile impurities. mdpi.com

Radiochemical Techniques in Disposition Studies of [14C]-Labeled Pemetrexed (B1662193) and Metabolites

Radiochemical techniques, particularly those involving carbon-14 (B1195169) ([14C]) labeling, are instrumental in conducting absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net These studies provide a comprehensive understanding of a drug's fate in a biological system. tandfonline.com The use of [14C]-labeled compounds allows for the tracking of the total drug-related material (parent drug and all metabolites) in the body. uzh.ch

For instance, a study on the disposition of [14C]LY2603618 in cancer patients involved the administration of a single intravenous dose of the radiolabeled compound. tandfonline.comveeva.com Analysis of plasma, urine, and feces for radioactivity revealed that the major route of clearance was metabolism, with the majority of the radioactivity recovered in the feces. tandfonline.com Such studies are crucial for identifying the major clearance pathways and understanding the metabolic profile of a drug. tandfonline.com

While nuclear imaging techniques like PET and SPECT can measure total radioactivity in tissues, they cannot distinguish between the parent drug and its radiolabeled metabolites. uzh.ch Therefore, chromatographic techniques coupled with radiometric detection are necessary to profile the radioactive components in biological samples and identify the major metabolites.

Table 2: Compound Names Mentioned

Compound Name
3-(S)-LY 338979
Pemetrexed
Furmonertinib

Future Research Directions and Unanswered Questions Regarding 3 S Ly 338979

Comprehensive Elucidation of the Enzymology of 3-(S)-LY 338979 Formation

A fundamental unanswered question is the precise enzymatic pathway leading to the formation of 3-(S)-LY 338979. It is likely a metabolite of a parent drug, and its characterization is paramount. Research should focus on identifying the specific enzymes responsible for its biosynthesis. Drawing parallels from structurally related antifolates like Pemetrexed (B1662193) (also known as LY231514), several key enzymes in the folate pathway are of immediate interest. nih.govdrugbank.comncats.iocapes.gov.br

Antifolates with a pyrrolo[2,3-d]pyrimidine nucleus are known to be potent inhibitors of multiple folate-dependent enzymes. tandfonline.comresearchgate.netnih.gov Future investigations should therefore assess the interaction of any potential parent compound of 3-(S)-LY 338979 with these enzymes:

Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of pyrimidines.

Dihydrofolate Reductase (DHFR): Essential for regenerating tetrahydrofolate, a key cofactor in one-carbon metabolism. tandfonline.com

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo biosynthesis of purine (B94841) nucleotides. ncats.io

Furthermore, the role of Folylpolyglutamate Synthetase (FPGS) must be a central focus of investigation. This enzyme catalyzes the addition of glutamate (B1630785) residues to antifolates, a process known as polyglutamation. drugbank.compfizermedicalinformation.com These polyglutamated forms are often more potent enzyme inhibitors and are retained more effectively within tumor cells, leading to prolonged drug action. nih.govdrugbank.comeuropa.eu A critical research objective is to determine if a parent compound of 3-(S)-LY 338979 is a substrate for FPGS and whether 3-(S)-LY 338979 itself is a mono- or polyglutamated species. nih.govnih.gov

Investigation of Novel or Unanticipated Biological Activities of 3-(S)-LY 338979 in Diverse Preclinical Models

While the primary anticipated biological activity of 3-(S)-LY 338979 is antineoplastic via antifolate action, its full therapeutic potential may be broader. The pyrrolopyrimidine scaffold is a versatile structure found in compounds with a wide array of biological activities, including roles as kinase inhibitors and anti-inflammatory or antiviral agents. ekb.eg Therefore, future research should not be confined to oncology.

A comprehensive preclinical evaluation should be undertaken using a diverse panel of models:

Oncology Models: The compound should be screened against a wide range of human tumor cell lines, particularly those where Pemetrexed has shown activity, such as non-small cell lung cancer, mesothelioma, and breast and colorectal cancers. capes.gov.br Preclinical studies in animal xenograft models are also essential.

Novel Activity Screening: Beyond cancer, the activity of 3-(S)-LY 338979 should be assessed in models of other diseases. For instance, its anti-inflammatory potential could be tested in lipopolysaccharide (LPS)-activated macrophage models. nih.gov Given that some nucleoside analogs exhibit antibacterial properties, screening against various bacterial strains could also be warranted. nih.gov

Kinase Inhibition Assays: The pyrrolopyrimidine core is a known scaffold for potent kinase inhibitors, targeting enzymes like c-Src and Janus kinases (JAKs). ekb.eg Biochemical assays against a panel of protein kinases could reveal unanticipated mechanisms of action.

These investigations could uncover novel therapeutic applications for 3-(S)-LY 338979, expanding its potential utility beyond the traditional scope of antifolates.

Research into Stereoselective Metabolic Pathways and Their Research Implications

The designation of 3-(S)-LY 338979 as a specific stereoisomer highlights a critical area for investigation: stereoselective metabolism. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties. This includes stereoselectivity in interactions with metabolizing enzymes and drug transporters. karger.com

Future research must focus on the following objectives:

Identification of Metabolizing Enzymes: The primary enzymes responsible for metabolizing 3-(S)-LY 338979 need to be identified. The cytochrome P450 (CYP) family of enzymes is a logical starting point, as these are major contributors to the metabolism of a vast number of drugs.

Stereoselective Comparison: In vitro studies using human liver microsomes and a panel of recombinant human CYP enzymes should be conducted. These experiments must compare the metabolism of the (S)-isomer with its corresponding (R)-isomer. The goal is to determine if specific CYP isoforms preferentially metabolize one enantiomer over the other.

Kinetic Analysis: For the identified enzymes, detailed kinetic parameters (Kₘ and Vₘₐₓ) should be determined for each stereoisomer. This quantitative data is essential for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

The implications of such research are profound. If one isomer is metabolized more slowly, it may have a longer half-life and greater exposure. Conversely, if one isomer is preferentially converted to an active or toxic metabolite, this would have significant consequences for drug development.

Table 1: Hypothetical Kinetic Parameters for the Stereoselective Metabolism of LY 338979 Isomers This table is for illustrative purposes to show potential research outcomes.

Enzyme Isomer Kₘ (μM) Vₘₐₓ (pmol/min/mg protein) Intrinsic Clearance (Vₘₐₓ/Kₘ)
CYP3A4 (S)-isomer 15 250 16.7
(R)-isomer 50 300 6.0
CYP2C9 (S)-isomer 120 50 0.4
(R)-isomer 45 150 3.3
CYP2D6 (S)-isomer >200 <10 Negligible
(R)-isomer >200 <10 Negligible

Development of Advanced Analytical Platforms for Ultra-Trace Metabolite Detection in Complex Biological Matrices

To study the pharmacokinetics and metabolic fate of 3-(S)-LY 338979, robust and highly sensitive analytical methods are required. A major challenge in metabolite analysis is the often low concentration of metabolites present in complex biological matrices such as blood, plasma, and tissues. technologynetworks.comalwsci.com

Future efforts should focus on developing and validating advanced analytical platforms capable of ultra-trace quantification:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. technologynetworks.comalwsci.comresolvemass.ca An LC-MS/MS method would allow for the precise measurement of 3-(S)-LY 338979 and its potential parent compound, even at very low concentrations. technologynetworks.com The use of stable isotope-labeled internal standards is crucial for ensuring accuracy and precision.

High-Resolution Mass Spectrometry (HRMS): HRMS is an invaluable tool for identifying unknown metabolites. alwsci.comresearchgate.net Its ability to provide highly accurate mass measurements can help elucidate metabolic pathways by identifying the chemical formulas of novel metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed structural information and is non-destructive, making it highly useful for confirming the structure of newly identified metabolites without the need for chemical synthesis. alwsci.comresearchgate.net

The development of these methods is a prerequisite for conducting definitive preclinical and, potentially, clinical studies.

Table 2: Comparison of Potential Analytical Platforms for 3-(S)-LY 338979 Analysis

Technique Typical Sensitivity Selectivity Primary Application
HPLC-UV ng/mL range Moderate Routine quantification of parent drug
LC-MS/MS pg/mL range Very High Targeted quantification of drug and metabolites
HRMS pg/mL to ng/mL range Very High Identification of unknown metabolites
NMR µg/mL range High Structural elucidation

Contribution of 3-(S)-LY 338979 Metabolite Research to the Rational Design of Next-Generation Antifolates

A thorough understanding of the metabolism of 3-(S)-LY 338979 would provide invaluable information for the rational design of new and improved antifolate drugs. nih.govresearchgate.net The goal of rational drug design is to use detailed knowledge of a compound's structure, activity, and metabolic fate to create superior therapeutics. wiley.comresearchgate.net

Research into the metabolites of 3-(S)-LY 338979 can contribute in several key ways:

Active Metabolites: As seen with Pemetrexed, metabolites can be more active than the parent drug. ncats.iopfizermedicalinformation.com If 3-(S)-LY 338979 is found to be an active metabolite of a parent compound, or if it is further metabolized to other active species, this opens up new design strategies. For example, new compounds could be designed to be more efficiently converted into these highly active forms.

Overcoming Resistance: Drug resistance is a major obstacle in cancer therapy. nih.govnih.gov Understanding how 3-(S)-LY 338979 and its parent are transported and metabolized can help in designing drugs that can bypass common resistance mechanisms, such as reduced transport into the cell or decreased activation by FPGS. nih.govroswellpark.org

Improving the Therapeutic Index: By understanding the relationship between metabolism, efficacy, and toxicity, new compounds can be designed with an improved therapeutic window. This could involve designing molecules that are preferentially activated in tumor cells or that avoid metabolic pathways leading to toxic byproducts. researchgate.net

Ultimately, the study of metabolites like 3-(S)-LY 338979 is not merely an academic exercise but a critical component of the iterative cycle of drug discovery and development, aimed at creating safer and more effective treatments for cancer and other diseases. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.